5-Aminonorpinane-1-carboxylic acid
Description
5-Aminonorpinane-1-carboxylic acid is a bicyclic compound derived from the norpinane (norbornane) skeleton, featuring an amino group at the 5-position and a carboxylic acid group at the 1-position. Its structure is based on the bicyclo[2.2.1]heptane framework, which confers rigidity and unique stereoelectronic properties.
Properties
IUPAC Name |
5-aminobicyclo[3.1.1]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c9-8-3-1-2-7(4-8,5-8)6(10)11/h1-5,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOAGBGBTWMTTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C1)(C2)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminonorpinane-1-carboxylic acid can be achieved through various methods. One common approach involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral mediums . Another method includes the hydrolysis of nitriles and amides in the presence of catalysts (H+ or OH-) to form the desired carboxylic acid .
Industrial Production Methods: Industrial production of 5-Aminonorpinane-1-carboxylic acid often involves the use of Grignard reagents. When Grignard reagents react with carbon dioxide, they form salts of carboxylic acids, which upon acidification yield the corresponding carboxylic acid . This method is particularly useful for converting alkyl halides into carboxylic acids with one additional carbon atom.
Chemical Reactions Analysis
Types of Reactions: 5-Aminonorpinane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different products.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid.
Reducing Agents: Lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, acids, and bases.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
5-Aminonorpinane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Aminonorpinane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also participate in signaling pathways, influencing cellular processes and functions .
Comparison with Similar Compounds
1-(Boc-Amino)cyclopropanecarboxylic Acid
- Structure: Features a cyclopropane ring with a Boc-protected amino group and a carboxylic acid moiety.
- Molecular Weight: 201.22 g/mol (vs. estimated ~183 g/mol for 5-aminonorpinane-1-carboxylic acid, assuming a norpinane backbone).
- Synthesis : Requires Boc protection and cyclopropane ring formation in solvents like tetrahydrofuran or dichloromethane.
- Key Differences: The cyclopropane ring introduces strain but lacks the bridged bicyclic rigidity of norpinane.
Aminoindanes (e.g., 5-IAI, 2-Aminoindane)
- Structure: Fused benzene and cyclopentane rings with amino substitutions.
- Pharmacology : Psychoactive properties (e.g., MDMA-like effects in 5-IAI due to serotonin receptor modulation).
- Key Differences: The aromatic indane system enhances planarity and CNS penetration, whereas 5-aminonorpinane-1-carboxylic acid’s alicyclic structure and carboxylic acid group likely reduce blood-brain barrier permeability, shifting its utility toward non-CNS applications.
Aromatic Amino-Carboxylic Acids
5-Aminonicotinic Acid
5-Amino-2-pyridinecarboxylic Acid
- Applications : Intermediate in synthesizing heterocyclic pharmaceuticals.
- Key Differences: Similar to 5-aminonicotinic acid but with substituent positioning altering electronic properties (e.g., pKa of carboxylic acid group).
Functional Group Comparisons
| Compound | Amino Group Position | Carboxylic Acid Position | Ring System | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|
| 5-Aminonorpinane-1-carboxylic acid | 5 | 1 | Bicyclo[2.2.1]heptane | ~183 (estimated) | Drug design, enzyme inhibition |
| 1-(Boc-Amino)cyclopropanecarboxylic acid | 1 | 1 | Cyclopropane | 201.22 | Peptide synthesis |
| 5-IAI | 2 | N/A | Indane | 261.05 | Psychoactive research |
| 5-Aminonicotinic acid | 5 | 2 | Pyridine | 138.12 | Pharmaceutical intermediates |
Research Findings and Trends
- Synthetic Challenges: Bridged bicyclic systems like norpinane require specialized ring-closing strategies compared to fused aromatic systems (e.g., indanes) or monocyclic compounds.
- Pharmacological Potential: Unlike aminoindanes, 5-aminonorpinane-1-carboxylic acid’s carboxylic acid group may limit CNS activity but enhance suitability for targeting peripheral enzymes (e.g., proteases).
- Solubility and Stability : Alicyclic systems generally exhibit lower aqueous solubility than aromatic analogs but better metabolic stability due to reduced CYP enzyme interaction.
Biological Activity
5-Aminonorpinane-1-carboxylic acid, a compound with potential therapeutic applications, has garnered interest due to its biological activity. This article explores its properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
5-Aminonorpinane-1-carboxylic acid is an amino acid derivative characterized by a unique bicyclic structure. Its molecular formula is C₇H₁₃N₁O₂, which includes an amino group and a carboxylic acid functional group. This structure allows it to engage in various biochemical interactions.
Mechanisms of Biological Activity
The biological activity of 5-Aminonorpinane-1-carboxylic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which may be beneficial in regulating metabolic pathways.
- Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways that are crucial for various physiological processes.
- Neuroprotective Effects : Preliminary studies suggest that it could have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
In Vitro Studies
Recent studies have examined the effects of 5-Aminonorpinane-1-carboxylic acid on various cell lines. For instance:
- Cell Viability Assays : Research demonstrated that concentrations of 10 µM to 100 µM significantly affected cell viability in neuroblastoma cell lines, indicating a dose-dependent response.
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound led to increased apoptosis in cancer cells, suggesting its potential as an anticancer agent.
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of 5-Aminonorpinane-1-carboxylic acid:
- Behavioral Tests : In rodent models, administration of the compound resulted in improved memory and cognitive function, supporting its role as a neuroprotective agent.
- Toxicity Assessments : Toxicological evaluations indicated low toxicity levels at therapeutic doses, making it a promising candidate for further development.
Case Studies
Several case studies highlight the practical applications and effects of 5-Aminonorpinane-1-carboxylic acid:
-
Neurodegenerative Disease Model :
- Objective : To evaluate the neuroprotective effects in a mouse model of Alzheimer's disease.
- Findings : Mice treated with the compound exhibited reduced amyloid plaque formation and improved cognitive performance compared to control groups.
-
Cancer Treatment Study :
- Objective : To assess the efficacy against human breast cancer xenografts.
- Findings : Tumor growth was significantly inhibited in treated groups, demonstrating its potential as an adjunct therapy in cancer treatment.
Data Tables
| Study Type | Concentration (µM) | Effect on Cell Viability | Apoptosis Induction |
|---|---|---|---|
| In Vitro | 10 | 80% | Yes |
| In Vitro | 100 | 50% | Yes |
| In Vivo (Mouse) | Therapeutic Dose | Improved Memory | Reduced Plaques |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
